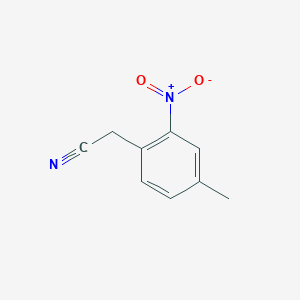
(4-Methyl-2-nitrophenyl)acetonitrile
Descripción general
Descripción
(4-Methyl-2-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H8N2O2 It features a nitro group and a methyl group attached to a benzene ring, along with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Methyl-2-nitrophenyl)acetonitrile can be synthesized through several methods. One common approach involves the nitration of 4-methylacetophenone to introduce the nitro group, followed by a reaction with cyanide to form the acetonitrile group. The nitration typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to avoid over-nitration. The subsequent reaction with cyanide can be carried out using sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The nitration and cyanation steps are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methyl-2-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Sodium ethoxide in ethanol, ammonia in methanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: (4-Methyl-2-aminophenyl)acetonitrile.
Substitution: Various substituted acetonitriles depending on the nucleophile used.
Oxidation: (4-Methyl-2-nitrobenzoic acid).
Aplicaciones Científicas De Investigación
(4-Methyl-2-nitrophenyl)acetonitrile is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
Mecanismo De Acción
The mechanism by which (4-Methyl-2-nitrophenyl)acetonitrile exerts its effects depends on the specific application. In reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methyl-2-aminophenyl)acetonitrile: Similar structure but with an amino group instead of a nitro group.
(4-Methyl-2-nitrobenzonitrile): Similar structure but without the acetonitrile group.
(4-Methyl-2-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.
Uniqueness
(4-Methyl-2-nitrophenyl)acetonitrile is unique due to the presence of both a nitro group and an acetonitrile group on the same aromatic ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Propiedades
IUPAC Name |
2-(4-methyl-2-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7-2-3-8(4-5-10)9(6-7)11(12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJQHELLPYYDQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646846 | |
| Record name | (4-Methyl-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855938-47-5 | |
| Record name | (4-Methyl-2-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(5-Methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B1629399.png)
